![molecular formula C8H9NO2 B1587964 o-Methoxybenzaldehyde oxime CAS No. 29577-53-5](/img/structure/B1587964.png)
o-Methoxybenzaldehyde oxime
Overview
Description
“o-Methoxybenzaldehyde oxime” is a derivative of “o-Methoxybenzaldehyde”, also known as “2-Methoxybenzaldehyde” or “o-anisaldehyde”. This compound consists of a benzene ring with adjacent formyl and methoxy groups .
Synthesis Analysis
Oxime esters, which include “o-Methoxybenzaldehyde oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular structure of “o-Methoxybenzaldehyde” consists of a benzene ring with adjacent formyl and methoxy groups . The oxime derivative would have an additional oxime group attached to the formyl group.Chemical Reactions Analysis
Oxime esters, including “o-Methoxybenzaldehyde oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “o-Methoxybenzaldehyde”, the parent compound of “o-Methoxybenzaldehyde oxime”, include a molar mass of 136.150 g·mol−1, a density of 1.127 g/cm3, a melting point of 34–40 °C, and a boiling point of 268 °C .Scientific Research Applications
Medicinal Chemistry: Antidotes for Organophosphate Poisoning
2-Methoxybenzaldehyde oxime is structurally related to oximes, which are crucial in medicinal chemistry, particularly as antidotes for organophosphate (OP) poisoning. Oximes such as pralidoxime are FDA-approved for this purpose and work by reactivating acetylcholinesterase, an enzyme inhibited by OPs .
Pharmacology: Cephalosporin Antibiotics
In pharmacology, oxime functionalities are integral to certain cephalosporin antibiotics. These β-lactam antibiotics, like cefuroxime and ceftizoxime, contain oxime groups that contribute to their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens .
Organic Synthesis: Catalysts and Intermediates
Oximes, including derivatives like 2-Methoxybenzaldehyde oxime, serve as catalysts and intermediates in organic synthesis. They are involved in various reactions, including the Beckmann rearrangement and as precursors for the synthesis of amides and hydroxylamines .
Material Science: Polymer Synthesis
The oxime click chemistry, involving oxime groups, is utilized in polymer science for creating dynamic polymers and hydrogels with tunable properties. This chemistry is pivotal for developing self-healing materials and 3D patterning of gels and surfaces .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, oximes like 2-Methoxybenzaldehyde oxime can be used as standards or derivatization agents in chromatographic analysis to detect and quantify aldehydes and ketones in various samples .
Biochemistry: Enzyme Inhibition Studies
Oxime ethers, which can be derived from 2-Methoxybenzaldehyde oxime, exhibit biological activities such as enzyme inhibition. These compounds are studied for their potential therapeutic effects and interactions with biological molecules .
Mechanism of Action
The mechanism of action of oximes, including “o-Methoxybenzaldehyde oxime”, involves their ability to reactivate the enzyme acetylcholinesterase (AChE) . This is achieved by their weaker N–O σ bond, which has an average energy of 57 kcal mol−1, in comparison with the normal σ C–X (X = C, N, O) bonds .
Safety and Hazards
Future Directions
Oxime esters, including “o-Methoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are being utilized as a versatile platform for the synthesis of various heterocycles . This indicates promising future directions in the field of medicinal and synthetic chemistry.
properties
IUPAC Name |
(NE)-N-[(2-methoxyphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNSTKQBGIAEL-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzaldehyde oxime | |
CAS RN |
29577-53-5 | |
Record name | o-Methoxybenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029577535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHOXYBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the methoxy substituent in o-Methoxybenzaldehyde oxime influence its reactivity in the formation of 1,3-dipolar cycloaddition products with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose?
A: The research paper highlights that o-Methoxybenzaldehyde oxime, when treated with chlorine and triethylamine, yields a reactive intermediate that undergoes 1,3-dipolar cycloaddition with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose. Interestingly, the reaction leads to the formation of a chlorinated product on the benzene ring (3g). [] This suggests that the methoxy substituent, despite being an electron-donating group, does not prevent chlorination. The exact mechanism and regioselectivity of this chlorination require further investigation. It is possible that the reaction proceeds through a different pathway compared to its positional isomers (p- and m-methoxybenzaldehyde oximes) due to the steric and electronic influence of the ortho-methoxy group.
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